6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid
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Overview
Description
6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry. Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological activities . This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various chemical reactions.
Mechanism of Action
Target of Action
The primary target of 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid is human Topoisomerase II alpha (h TopoIIα) . This enzyme plays a crucial role in DNA replication and cell division, making it a significant target in cancer research .
Mode of Action
This compound acts as a potent inhibitor of h TopoIIα . It interacts with the ATPase domain of the enzyme, inhibiting its function . This interaction disrupts the enzyme’s ability to untangle DNA during replication, leading to DNA damage and cell death .
Biochemical Pathways
The compound’s action on h TopoIIα affects the DNA replication pathway . By inhibiting h TopoIIα, the compound prevents the proper segregation of DNA during cell division . This leads to DNA damage, triggering apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
The inhibition of h TopoIIα by this compound results in significant anticancer activity . The compound induces DNA damage and apoptosis in cancer cells, leading to a reduction in tumor growth .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of certain enzymes or proteins in the cellular environment can influence the compound’s absorption and distribution .
Biochemical Analysis
Biochemical Properties
Cellular Effects
The cellular effects of 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid are not well-studied. Some quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Quinolones, a class of compounds that includes this compound, are known to inhibit critical cellular processes by causing a rupture of two-spiral DNA
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well-studied. One study found that a related compound decreased the bacterial load in lung and spleen tissues by 30% and 42%, respectively, at a dose of 50 mg/kg body weight .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid typically involves the reaction of benzaldehyde, pyruvic acid, and 3-chloro-4-fluoroaniline in absolute ethanol media. This reaction undergoes condensation and cyclization to form the intermediate 7-chloro-6-fluoro-2-phenyl-quinoline-4-carboxylic acid. This intermediate is then reacted with various substituted amines to obtain the desired product .
Industrial Production Methods: Industrial production methods often utilize microwave irradiation and conventional heating methods. Microwave synthesizers have shown advantages such as shorter reaction times (110–210 seconds) and higher yields (91–96%) compared to conventional methods .
Chemical Reactions Analysis
Types of Reactions: 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substituting Agents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Scientific Research Applications
6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, catalysts, and electronic materials.
Comparison with Similar Compounds
Quinolines: 1-Benzazine, benzopyridine, and 1-azanaphthalene.
Fluoroquinolones: Ciprofloxacin, levofloxacin, and moxifloxacin.
Uniqueness: 6-Fluoro-2-(pyridin-4-yl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other quinoline derivatives, it exhibits higher potency against certain bacterial strains and has shown significant anticancer activity in various studies .
Properties
IUPAC Name |
6-fluoro-2-pyridin-4-ylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2O2/c16-10-1-2-13-11(7-10)12(15(19)20)8-14(18-13)9-3-5-17-6-4-9/h1-8H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBJPGMCQPRKGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CC(=N2)C3=CC=NC=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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